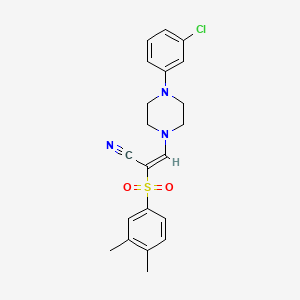
(E)-3-(4-(3-chlorophenyl)piperazin-1-yl)-2-((3,4-dimethylphenyl)sulfonyl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(4-(3-chlorophenyl)piperazin-1-yl)-2-((3,4-dimethylphenyl)sulfonyl)acrylonitrile is a useful research compound. Its molecular formula is C21H22ClN3O2S and its molecular weight is 415.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(E)-3-(4-(3-chlorophenyl)piperazin-1-yl)-2-((3,4-dimethylphenyl)sulfonyl)acrylonitrile is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C₁₈H₁₈ClN₂O₂S
- Molecular Weight : 354.86 g/mol
- Key Functional Groups : Piperazine ring, acrylonitrile moiety, and sulfonyl group.
The biological activity of this compound has been linked to several mechanisms:
- Receptor Interaction : The piperazine moiety is known for its ability to interact with various neurotransmitter receptors, particularly serotonin and dopamine receptors. This interaction can lead to anxiolytic and antidepressant effects .
- Cytotoxicity : Studies have shown that derivatives of piperazine compounds exhibit significant cytotoxic effects against various cancer cell lines. The presence of the chlorophenyl group enhances the compound's ability to induce apoptosis in prostate cancer cells .
- Antimicrobial Activity : Some studies suggest that related compounds exhibit antimicrobial properties, potentially making them candidates for treating infections .
Biological Activity Data
The following table summarizes key findings from research studies on the biological activity of this compound and its analogs:
Case Study 1: Antidepressant Effects
In a study evaluating the antidepressant effects of various piperazine derivatives, this compound was tested in a forced swim test model. The results indicated a significant decrease in immobility time compared to control groups, suggesting enhanced serotonergic activity .
Case Study 2: Anticancer Activity
Another study focused on the cytotoxic effects of this compound on prostate cancer cell lines (PC-3). The compound demonstrated an IC50 value of 15 µM, indicating potent anticancer activity. Mechanistic studies revealed that it activates caspase pathways leading to apoptosis .
Case Study 3: Antimicrobial Efficacy
Research investigating the antimicrobial properties found that related compounds showed inhibition against Gram-positive bacteria such as Staphylococcus aureus. The mechanism was attributed to disruption of bacterial cell wall synthesis .
Propiedades
IUPAC Name |
(E)-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-(3,4-dimethylphenyl)sulfonylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O2S/c1-16-6-7-20(12-17(16)2)28(26,27)21(14-23)15-24-8-10-25(11-9-24)19-5-3-4-18(22)13-19/h3-7,12-13,15H,8-11H2,1-2H3/b21-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MORKGPWKHCLPIG-RCCKNPSSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C(=CN2CCN(CC2)C3=CC(=CC=C3)Cl)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)/C(=C/N2CCN(CC2)C3=CC(=CC=C3)Cl)/C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














